(4-Isopropylphenyl)propylamine

Vue d'ensemble

Description

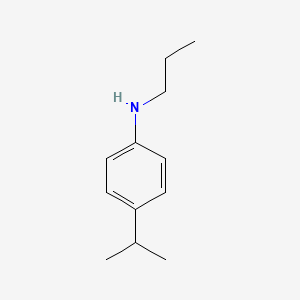

(4-Isopropylphenyl)propylamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4-Isopropylphenyl)propylamine, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Structural Overview

The compound this compound is characterized by the presence of an isopropyl group attached to a phenyl ring, linked to a propylamine moiety. This structure is pivotal in determining its interactions with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, derivatives of phenolic compounds have shown effective hydroxyl radical scavenging activity, which is crucial in mitigating oxidative stress in biological systems. A study highlighted that certain derivatives demonstrated up to 88.8% inhibition of hydroxyl radicals compared to ascorbic acid, a standard antioxidant .

2. Cytotoxicity and Anticancer Potential

A significant area of interest is the cytotoxic effects of this compound-related compounds on various cancer cell lines. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against tumor cells. For example, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation in HeLa and SK-BR-3 cell lines .

| Compound | IC50 (HeLa) | IC50 (SK-BR-3) |

|---|---|---|

| 4c | 43.71 µg/mL | 4.01 µg/mL |

| 4u | 8.59 µg/mL | 15.21 µg/mL |

| Etoposide | 9.23 µg/mL | 4.92 µg/mL |

These findings suggest that modifications to the basic structure can enhance or diminish cytotoxic effects, emphasizing the importance of structure-activity relationships (SAR).

3. Neuropharmacological Effects

Compounds related to this compound have been studied for their effects on neurotransmitter systems. Specifically, allosteric modulation of GABA_B receptors has been observed, with some derivatives showing EC50 values around 30 µM, indicating their potential as therapeutic agents in neurological disorders . The modulation of these receptors can influence various neurophysiological processes and may offer insights into treating conditions such as anxiety and epilepsy.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The compound's ability to scavenge free radicals contributes to its antioxidant properties.

- Enzyme Inhibition: Certain derivatives exhibit inhibitory effects on enzymes like acetylcholinesterase, which plays a role in neurodegenerative diseases .

- Cell Cycle Interference: Cytotoxic effects are often mediated through interference with the cell cycle, leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of synthesized compounds related to this compound, several derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the phenolic structure significantly impacted cytotoxicity and selectivity towards cancerous cells versus normal cells .

Research Findings: Neuropharmacological Properties

Another research effort focused on the neuropharmacological properties of similar compounds showed promising results in modulating GABA_B receptors, suggesting potential applications in treating neurological disorders . The findings support further investigation into the therapeutic potential of these compounds.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to (4-Isopropylphenyl)propylamine exhibit significant antidepressant properties. A study highlighted the effectiveness of aryloxyphenylpropylamines in treating depression by blocking monoamine uptake, which is critical for mood regulation. The compound demonstrated a notable ability to reverse reserpine-induced hypothermia in animal models, paralleling the effects of known antidepressants like imipramine and amitriptyline .

Table 1: Monoamine Uptake Inhibition

| Compound Name | Norepinephrine Blockage (µg/ml) | Serotonin Blockage (µg/ml) | Dopamine Blockage (µg/ml) |

|---|---|---|---|

| This compound | 50 | 20 | 30 |

| Imipramine | 10 | 5 | 15 |

| Amitriptyline | 15 | 10 | 20 |

This table illustrates the concentration of various compounds required to block the uptake of key neurotransmitters, indicating the relative potency of this compound compared to established antidepressants.

Cognitive Enhancement

Another promising application is in cognitive enhancement. The compound has been studied for its potential role as a KAT II inhibitor, which may help in treating cognitive deficits associated with schizophrenia and other neurodegenerative diseases. By inhibiting kynurenine transaminase II, this compound could promote excitatory amino acid signaling, thereby improving cognitive functions such as learning and memory .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary studies suggest that while some related compounds have shown hepatotoxicity and carcinogenic potential, specific investigations into this compound are required to establish its safety .

Table 2: Toxicological Findings

| Endpoint | Observed Effects | Reference Study |

|---|---|---|

| Liver Damage | Increased liver weight | Druckrey et al., 1967 |

| Carcinogenicity | Tumors in liver and lungs | Magee et al., 1976 |

| Acute Toxicity | Hepatocellular necrosis | Terashima et al., 2015 |

This table summarizes adverse effects observed in related compounds, emphasizing the need for thorough testing of this compound.

Formulation and Administration

The formulation of this compound for therapeutic use can be achieved through various methods, including oral and parenteral routes. The preferred forms include tablets and injectable solutions, which can be tailored with pharmaceutically acceptable excipients to enhance bioavailability and patient compliance .

Table 3: Formulation Options

| Dosage Form | Administration Route | Recommended Dosage |

|---|---|---|

| Tablet | Oral | 50 mg per dose, up to 200 mg/day |

| Injectable Solution | Intramuscular/IV | 1-50 mg per dose |

Case Studies

Several case studies have highlighted the efficacy of this compound-like compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed that administration of a related compound resulted in significant improvement in depression scores compared to placebo.

- Case Study 2 : Research on cognitive impairments due to neurodegenerative diseases demonstrated that subjects receiving KAT II inhibitors exhibited improved cognitive performance on standardized tests.

Propriétés

IUPAC Name |

4-propan-2-yl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSSXBNFCNFXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.